Spectroscopic Data of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine: A Comprehensive Technical Guide
Spectroscopic Data of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine: A Comprehensive Technical Guide
Introduction
(2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is a molecule of interest in medicinal chemistry and drug development due to the presence of the biologically relevant imidazole and dimethoxybenzyl moieties. A thorough understanding of its chemical structure and purity is paramount for its application in research. This guide provides an in-depth analysis of the spectroscopic characteristics of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing both predicted data and the scientific rationale behind the spectral features.
Molecular Structure and Spectroscopic Overview
The structure of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine combines a substituted aromatic ring, a secondary amine, and a heterocyclic imidazole ring, linked by a propyl chain. Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine, both ¹H and ¹³C NMR will provide a wealth of structural information. The predicted spectra are based on the analysis of its constituent chemical environments.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2' (imidazole) | ~7.5 | s | 1H |
| H-4' (imidazole) | ~7.0 | s | 1H |
| H-5' (imidazole) | ~6.8 | s | 1H |
| H-6'' (aromatic) | ~7.1 | d | 1H |
| H-3''/H-5'' (aromatic) | ~6.4 | m | 2H |
| -OCH₃ (C4'') | ~3.85 | s | 3H |
| -OCH₃ (C2'') | ~3.80 | s | 3H |
| -CH₂- (benzyl) | ~3.7 | s | 2H |
| -CH₂- (imidazole-N) | ~4.0 | t | 2H |
| -CH₂- (amine-N) | ~2.6 | t | 2H |
| -CH₂- (central) | ~2.0 | p | 2H |
| -NH- | ~1.8 (broad) | s | 1H |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2' (imidazole) | ~138 |
| C-4' (imidazole) | ~128 |
| C-5' (imidazole) | ~119 |
| C-1'' (aromatic) | ~118 |
| C-2'' (aromatic) | ~160 |
| C-3'' (aromatic) | ~98 |
| C-4'' (aromatic) | ~158 |
| C-5'' (aromatic) | ~104 |
| C-6'' (aromatic) | ~130 |
| -OCH₃ (C4'') | ~55.5 |
| -OCH₃ (C2'') | ~55.3 |
| -CH₂- (benzyl) | ~51 |
| -CH₂- (imidazole-N) | ~45 |
| -CH₂- (amine-N) | ~48 |
| -CH₂- (central) | ~30 |
Interpretation of NMR Spectra
The ¹H NMR spectrum is predicted to show distinct signals for the imidazole protons, with the H-2' proton appearing most downfield due to the influence of the two adjacent nitrogen atoms. The aromatic protons of the 2,4-dimethoxybenzyl group will exhibit a characteristic splitting pattern. The two methoxy groups are expected to appear as sharp singlets. The methylene protons of the propyl chain and the benzylic position will each have unique chemical shifts and multiplicities based on their neighboring groups. The amine proton signal is anticipated to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.
In the ¹³C NMR spectrum, the carbon atoms of the imidazole ring will resonate in the aromatic region, with C-2' being the most deshielded. The aromatic carbons of the dimethoxybenzyl group will show a pattern dictated by the electron-donating methoxy substituents. The two methoxy carbons will have very similar chemical shifts. The aliphatic carbons of the propyl linker and the benzylic carbon will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine is expected to show characteristic absorption bands for its amine, aromatic, and ether functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 (broad) | N-H | Stretch |
| 3000-3100 | Aromatic C-H | Stretch |
| 2850-2960 | Aliphatic C-H | Stretch |
| 1610, 1500, 1465 | Aromatic C=C | Stretch |
| 1250-1300 | Aryl-O (asym) | Stretch |
| 1020-1075 | Aryl-O (sym) | Stretch |
| 1050-1250 | C-N | Stretch |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum will be a broad absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the secondary amine. The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1610 cm⁻¹ region. The aliphatic C-H stretching of the propyl and benzyl groups will be observed in the 2850-2960 cm⁻¹ range. The strong C-O stretching vibrations of the two methoxy groups are expected to appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-N stretching vibration will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
| m/z | Ion |
| 275.17 | [M+H]⁺ (Molecular Ion) |
| 151.08 | [C₉H₁₁O₂]⁺ (2,4-dimethoxybenzyl cation) |
| 125.09 | [C₆H₉N₂]⁺ (imidazole-propyl fragment) |
| 95.06 | [C₅H₇N₂]⁺ (imidazolylmethyl cation) |
Interpretation of the Mass Spectrum
The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 275.17. A key fragmentation pathway would involve the cleavage of the C-N bond between the benzyl group and the propyl amine linker, leading to the formation of a stable 2,4-dimethoxybenzyl cation at m/z 151.08. Another significant fragmentation would be the cleavage of the bond between the propyl chain and the amine, resulting in fragments corresponding to the imidazole-containing portion of the molecule.
Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Use a spectral width of approximately 220 ppm.
IR Spectroscopy
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Sample Preparation: Place a small amount of the neat compound on a diamond attenuated total reflectance (ATR) crystal.
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform background subtraction using the clean ATR crystal.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
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Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Visualizations
Molecular Structure
Caption: Molecular structure of (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The predicted NMR, IR, and MS data provide a comprehensive spectroscopic profile for (2,4-Dimethoxy-benzyl)-(3-imidazol-1-yl-propyl)-amine. This guide serves as a valuable resource for the identification and characterization of this molecule, enabling researchers to confidently assess its structure and purity in their studies. The detailed interpretation of the spectral data, grounded in the fundamental principles of spectroscopy, offers a robust framework for understanding the relationship between molecular structure and spectroscopic output.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
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Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
